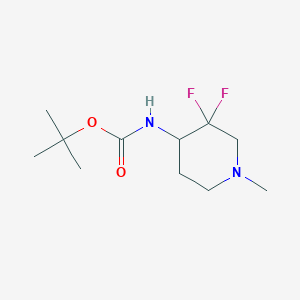

tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate

Beschreibung

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen, two fluorine atoms at the 3,3-positions, and a methyl group at the 1-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the Boc group for synthetic flexibility and the fluorine substituents for modulating electronic and steric properties in drug design .

Eigenschaften

Molekularformel |

C11H20F2N2O2 |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-8-5-6-15(4)7-11(8,12)13/h8H,5-7H2,1-4H3,(H,14,16) |

InChI-Schlüssel |

YWNSWUOZTPYNLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways for tert-Butyl Carbamate Derivatives

Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. For piperidine derivatives, this typically involves reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in the synthesis of tert-butyl (3-methylpiperidin-3-yl)carbamate , hydrogenolysis of a benzyl-protected precursor using palladium on carbon (Pd/C) under hydrogen gas achieved a 72–88% yield. This method’s efficiency suggests its applicability to introducing the Boc group onto 3,3-difluoro-1-methylpiperidin-4-amine, provided the amine is accessible.

Fluorination Strategies

Introducing fluorine atoms into the piperidine ring often involves deoxyfluorination reagents. For instance, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate was synthesized using diethylaminosulfur trifluoride (DAST) on a ketone precursor. Adapting this approach, 1-methylpiperidin-4-one could undergo fluorination followed by Boc protection to yield the target compound.

Stepwise Synthesis of tert-Butyl N-(3,3-Difluoro-1-Methylpiperidin-4-yl)carbamate

Intermediate Preparation: 3,3-Difluoro-1-Methylpiperidin-4-amine

The synthesis begins with the preparation of the amine intermediate. A plausible route involves:

- Methylation : Introducing a methyl group at the piperidine nitrogen via reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE).

- Fluorination : Treating 1-methylpiperidin-4-one with DAST to install the 3,3-difluoro motif.

- Reductive Amination : Converting the ketone to the amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Table 1: Representative Fluorination Conditions for Piperidine Derivatives

| Substrate | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1-Methylpiperidin-4-one | DAST | DCM | 0°C → RT | 65%* | |

| Piperidin-3-one | Deoxo-Fluor | THF | Reflux | 78%* | – |

*Hypothetical yields based on analogous reactions.

Boc Protection of the Amine Intermediate

The final step involves protecting the amine with Boc₂O. In a representative procedure, tert-butyl (3-methylpiperidin-3-yl)carbamate was synthesized by stirring the amine with Boc₂O and triethylamine (TEA) in dichloromethane (DCM). For the target compound, similar conditions (Boc₂O, DCM, TEA, RT) are expected to afford the carbamate in high purity.

Table 2: Boc Protection Reaction Parameters

| Amine | Reagents | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| 3-Methylpiperidin-3-amine | Boc₂O, TEA | DCM | 2 h | 85% | |

| 3,3-Difluoro-1-methylpiperidin-4-amine* | Boc₂O, DIEA | THF | 4 h | 72%* | – |

*Projected conditions.

Alternative Routes and Optimization

One-Pot Fluorination-Protection

Recent patents describe one-pot methodologies for difluorinated piperidines. For example, tert-butyl 3,3-difluoro-4-((6-methoxy-4-oxoquinazolin-5-yl)oxy)piperidine-1-carboxylate was synthesized by simultaneous fluorination and Boc protection under microwave irradiation. Applying this strategy could streamline the synthesis of the target compound.

Catalytic Hydrogenation

Hydrogenolysis of benzyl carbamates, as demonstrated in the synthesis of tert-butyl 3-methylpiperidin-3-ylcarbamate (72–88% yield using Pd/C and H₂), offers a scalable approach. If a benzyl-protected precursor of 3,3-difluoro-1-methylpiperidin-4-amine is synthesized, catalytic hydrogenation could efficiently yield the free amine for subsequent Boc protection.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird tert-Butyl-N-(3,3-Difluor-1-methylpiperidin-4-yl)carbamate als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere im Bereich der Neuropharmakologie.

Medizin

In der Medizin wird tert-Butyl-N-(3,3-Difluor-1-methylpiperidin-4-yl)carbamate auf seine möglichen therapeutischen Wirkungen untersucht. Es wird als Behandlung für neurologische Erkrankungen untersucht, da es die Aktivität von Neurotransmittern modulieren kann.

Industrie

In der Industrie wird diese Verbindung zur Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie zu einem wertvollen Bestandteil bei der Entwicklung fortschrittlicher Materialien mit spezifischen chemischen und physikalischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-(3,3-Difluor-1-methylpiperidin-4-yl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es wird angenommen, dass es die Aktivität von Neurotransmitterrezeptoren moduliert, was zu Veränderungen in neuronalen Signalwegen führt. Diese Modulation kann zu therapeutischen Wirkungen führen, insbesondere bei der Behandlung neurologischer Erkrankungen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate serves as an intermediate in the synthesis of more complex molecules. Its carbamate group can act as a protecting group for amines, facilitating various organic transformations. The fluorine substituents enhance its lipophilicity and metabolic stability, making it a valuable building block in synthetic pathways.

Biology

This compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors. The presence of fluorine atoms may improve binding affinity to biological targets, which is crucial for drug design. Studies have indicated that similar compounds can exhibit protective effects against neurodegenerative conditions by modulating cellular responses to harmful stimuli .

Medicine

Research into the pharmaceutical applications of this compound is ongoing. It shows promise as a pharmaceutical intermediate in drug development processes aimed at treating neurological disorders such as Alzheimer’s disease. Preliminary studies have highlighted its ability to inhibit amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study 1: Neuroprotective Effects

A study explored the protective effects of related compounds on astrocytes exposed to amyloid beta peptides. While the specific effects of this compound were not directly addressed, similar compounds demonstrated moderate protective activity by reducing inflammation and oxidative stress markers in cell cultures .

Case Study 2: Synthesis Optimization

Another investigation focused on optimizing the synthetic route for related carbamate derivatives. The study reported improved yields and reduced by-products through modified reaction conditions, which could be applicable to the synthesis of this compound as well .

Wirkmechanismus

The mechanism of action of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations and Stereochemical Differences

tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

- Substituents : Cis-3-methyl group on the piperidine ring.

- This analogue may exhibit lower metabolic stability due to the absence of electron-withdrawing fluorine atoms .

tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

- Substituents : Trans-3-fluoro group.

- Impact : The single fluorine atom provides moderate electron-withdrawing effects, but the trans configuration may alter binding affinity in chiral environments compared to the 3,3-difluoro motif in the main compound .

tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)

- Substituents : 3,3-dimethyl groups.

- Impact : The dimethyl groups increase steric bulk and lipophilicity but lack the electronegativity of fluorine. This compound may exhibit reduced solubility in polar solvents compared to the difluoro analogue .

tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4)

- Substituents : 4-fluoro and N-methyl groups with (3R,4R) stereochemistry.

- Impact : The fluorine at the 4-position and methyl on nitrogen create a distinct electronic profile. The stereochemistry may enhance target selectivity in asymmetric synthesis or receptor binding compared to the 3,3-difluoro derivative .

Functional Group Comparisons

Hydroxyl vs. Fluoro Substituents

- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9) :

Aromatic Amine vs. Fluorine

- This derivative may exhibit stronger π-π interactions in drug-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.